3-Ethynylaniline hydrochloride

Übersicht

Beschreibung

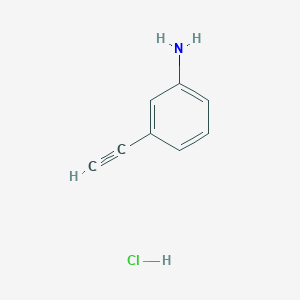

3-Ethynylaniline hydrochloride, also known as 3-aminophenylacetylene hydrochloride, is a chemical compound with the molecular formula C8H8ClN . It has an average mass of 153.609 Da and a mono-isotopic mass of 153.034531 Da .

Synthesis Analysis

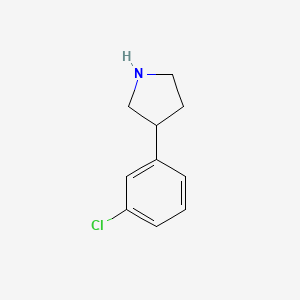

3-Ethynylaniline can be prepared by the reduction of 3-ethylnylnitrobenzene . It may be used in the synthesis of various benzoxazine monomers and as a reagent in the multi-step synthesis of erlotinib hydrochloride .Molecular Structure Analysis

The molecular structure of 3-Ethynylaniline hydrochloride consists of a benzene ring attached to an ethynyl group and an amine group . The presence of these functional groups contributes to its chemical properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylaniline hydrochloride include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction . It also has certain molecular properties such as molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, and polar surface area .Wissenschaftliche Forschungsanwendungen

- 3-Ethynylaniline is used in click chemistry . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often derived from simple starting materials .

- The compound can react with azides under copper(I) catalysis to form 1,2,3-triazoles, a core structure in many pharmaceuticals and agrochemicals .

- The reaction conditions for click chemistry are mild, and the reactions are orthogonal to many other organic reactions, which means they can be performed in the presence of other functional groups without interference .

- 3-Ethynylaniline may be used in the synthesis of benzoxazine monomers . Benzoxazines are a type of heterocyclic compound with potential applications in polymer chemistry .

- The synthesis involves the reaction of 3-Ethynylaniline with formaldehyde and phenol to form the benzoxazine ring .

- Benzoxazine monomers can be polymerized to form high-performance thermosetting resins with excellent thermal stability, flame retardancy, and low dielectric constant .

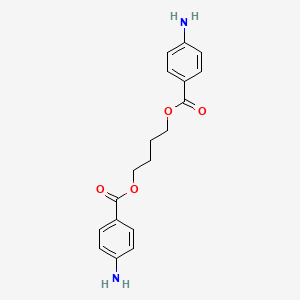

- 3-Ethynylaniline can be used to synthesize bioconjugation reagents . Bioconjugation is the process of chemically linking two biomolecules together, and it is widely used in drug delivery, vaccine development, and the creation of diagnostic tools .

- The compound can be used to introduce an alkyne group into a biomolecule, which can then be reacted with an azide-tagged molecule in a click chemistry reaction .

- The resulting bioconjugates can be used in a variety of biological applications, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the creation of contrast agents for medical imaging .

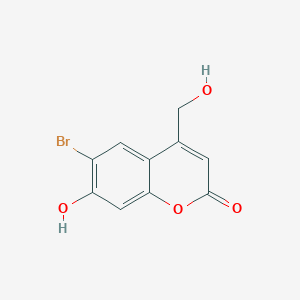

- 3-Ethynylaniline can be used as a protecting group reagent for terminal ethynes in the synthesis of electronic devices .

- The compound can protect the reactive alkyne group during the synthesis process, preventing unwanted side reactions .

- After the synthesis is complete, the protecting group can be removed to reveal the alkyne group, which can then be used in further reactions to create the desired electronic device .

Click Chemistry

Synthesis of Benzoxazine Monomers

Synthesis of Bioconjugation Reagents

Synthesis of Electronic Devices

Safety And Hazards

3-Ethynylaniline hydrochloride is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-ethynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYDQJCQAWKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596526 | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylaniline hydrochloride | |

CAS RN |

207226-02-6 | |

| Record name | 3-Ethynylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207226026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylaniline hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N854PSB3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

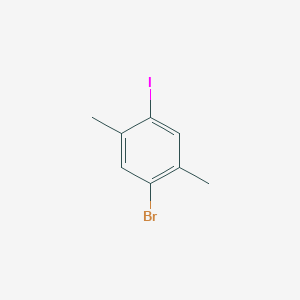

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

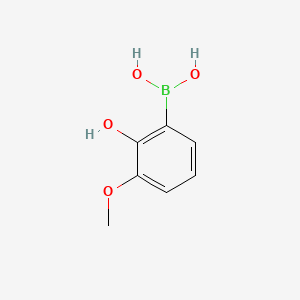

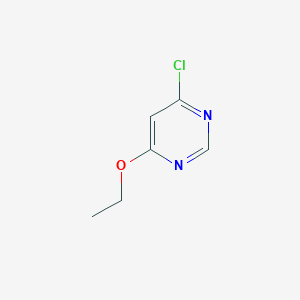

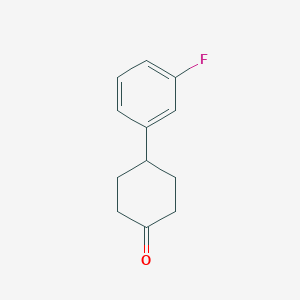

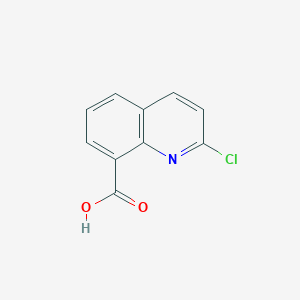

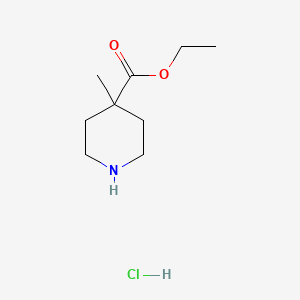

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)